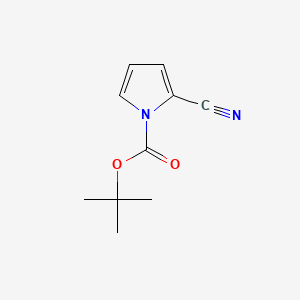

tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-cyanopyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNTBXGTBFNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with tert-butyl cyanoformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of the pyrrole ring.

Reduction: Amino derivatives of the pyrrole ring.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate serves as an important building block in organic synthesis. Its reactive functional groups allow for:

- Formation of Pyrrole Derivatives: The compound can undergo nucleophilic substitution reactions, leading to the synthesis of more complex pyrrole derivatives.

- Multicomponent Reactions: It can participate in multicomponent reactions to generate libraries of compounds for screening in drug discovery.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Properties: Research indicates that derivatives of pyrrole compounds exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity: Some studies have highlighted the ability of pyrrole derivatives to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.

Material Science

This compound is also explored in material science:

- Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

- Nanotechnology: Its unique chemical structure allows for the development of nanomaterials with tailored functionalities.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including this compound, for their antimicrobial efficacy against several bacterial strains. The results indicated that certain modifications to the pyrrole structure enhanced activity against resistant strains, showcasing its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

Research featured in Cancer Letters investigated the effects of pyrrole-based compounds on cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest identified through flow cytometry analysis.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate biological pathways and influence the compound’s activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyano vs. Boronic Acid

- tert-Butyl 2-borono-1H-pyrrole-1-carboxylate (C₉H₁₄BNO₄, MW 211.02 g/mol) Key Difference: Replaces the cyano group with a boronic acid (-B(OH)₂) moiety. Properties: The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in biaryl synthesis. The crystal structure reveals intramolecular hydrogen bonding (O3—H3···O2), enhancing stability in the solid state . Synthesis: Prepared via lithiation of tert-butyl pyrrole-1-carboxylate followed by reaction with trimethylborate .

Substituent Effects: Cyano vs. Methyl

- tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate (CAS 114604-96-5) Key Difference: Substitutes the cyano group with a methyl (-CH₃) group. Properties: The electron-donating methyl group reduces electrophilicity at the 2-position, limiting utility in reactions requiring electron-deficient pyrroles. This compound is less reactive in cross-coupling compared to the cyano analogue .

Fused-Ring Systems

- tert-Butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (C₁₃H₁₃N₃O₂, MW 243.26 g/mol) Key Difference: Incorporates a fused pyrrolopyridine ring system.

- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (C₁₂H₁₉NO₃, MW 225.28 g/mol) Key Difference: Features a cyclohexane-fused pyrrole ring with a ketone group. Properties: The rigid bicyclic structure may improve metabolic stability in drug candidates. Safety data indicate precautions for skin/eye irritation and acute toxicity .

Functional Group Variations

- 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 294659-30-6) Key Difference: Replaces the cyano group with a carboxylic acid (-COOH). Properties: The acidic proton enables salt formation or conjugation with amines, but the Boc group may hydrolyze under acidic conditions, limiting utility in low-pH environments .

Research Implications

- Reactivity: The cyano group in tert-butyl 2-cyano-1H-pyrrole-1-carboxylate offers superior electrophilicity compared to methyl or boronic acid derivatives, making it ideal for constructing complex heterocycles.

- Stability : Boronic acid derivatives exhibit intermolecular hydrogen bonding, enhancing crystallinity, while fused-ring systems (e.g., pyrrolopyridine) may require stringent storage conditions .

- Safety: Cyclohexane-fused derivatives demand careful handling due to acute toxicity risks, unlike the relatively benign cyano variant .

Biological Activity

Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a cyano group and a tert-butyl ester, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, biological interactions, and potential applications in drug development.

The molecular formula of this compound is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 218.24 g/mol. The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The tert-butyl group provides steric hindrance, influencing both its solubility and reactivity.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with cyanoacetic acid or its derivatives under basic or acidic conditions. The following table summarizes some common synthesis routes:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Base-catalyzed reaction | Pyrrole, cyanoacetic acid | 75% |

| Acidic cyclization | Pyrrole, tert-butyl chloroformate | 82% |

| Microwave-assisted synthesis | Pyrrole, cyanoacetic acid | 90% |

Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes such as CYP1A2. This inhibition suggests potential drug-drug interactions that could influence the metabolism of co-administered drugs. Studies have shown that this compound can modulate the activity of various enzymes involved in drug metabolism, thus impacting pharmacokinetics.

Antitumor Activity

Compounds structurally related to this compound have demonstrated promising antitumor properties. For instance, certain pyrrole derivatives have been shown to interfere with cellular processes critical for tumor growth and proliferation. While specific data on this compound's antitumor activity is limited, its structural analogs suggest potential efficacy in cancer therapy.

Antimicrobial Properties

Research indicates that pyrrole derivatives often exhibit antimicrobial activity. This compound may possess similar properties, although detailed studies are required to establish its spectrum of activity against various pathogens .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Inhibition of Plasmodium DHODH : A study focusing on pyrrole-based compounds found that certain derivatives exhibited nanomolar potency against Plasmodium dihydroorotate dehydrogenase (DHODH), an enzyme crucial for malaria parasite survival . This highlights the potential for developing antimalarial agents based on pyrrole scaffolds.

- Neuroprotective Effects : Research into related compounds has suggested neuroprotective effects against neuroinflammation models in mice, indicating that pyrrole derivatives could be explored for treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate, and how can regioselectivity be controlled during substitution?

The synthesis of substituted pyrrole derivatives often involves lithiation followed by electrophilic quenching. For example, in a related compound (tert-butyl 2-borono-1H-pyrrole-1-carboxylate), lithium diisopropylamide (LDA) was used at −78°C to deprotonate the pyrrole ring, followed by reaction with trimethylborate to introduce the boronic acid group . To achieve regioselective cyanation, similar low-temperature lithiation protocols can be employed, ensuring the reaction occurs at the desired position (e.g., C2). Monitoring reaction progress via TLC or HPLC and optimizing stoichiometry (e.g., 1.1–1.3 equivalents of electrophile) are critical for minimizing side products.

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, analogous pyrrole carboxylates require:

- Respiratory protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators in poorly ventilated areas .

- Skin/eye protection : Wear nitrile gloves and chemical goggles to prevent direct contact.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent moisture-induced degradation .

Q. How can crystallization conditions be optimized for X-ray-quality crystals of this compound?

Successful crystallization of related pyrrole derivatives (e.g., tert-butyl 2-borono-1H-pyrrole-1-carboxylate) involved slow evaporation from ethyl acetate/hexane mixtures (1:3 v/v) at 20–25°C . Key parameters include:

- Solvent polarity : Medium-polarity solvents balance solubility and nucleation.

- Cooling rate : Gradual cooling (0.5°C/hour) promotes large, well-ordered crystals.

- Seed crystals : Introduce microseeds to control nucleation sites.

Advanced Research Questions

Q. How can SHELXL and WinGX be utilized to refine and visualize the crystal structure of this compound?

After data collection, use SHELXL for structure refinement:

- Initial refinement : Apply isotropic thermal parameters for non-H atoms, then switch to anisotropic refinement.

- Hydrogen placement : Locate H atoms via difference Fourier maps and refine isotropically (e.g., HFIX 147 for NH groups) .

- Validation : Check R-factors (target: R₁ < 0.05) and residual electron density (<0.3 eÅ⁻³).

For visualization, WinGX integrates ORTEP to generate anisotropic displacement ellipsoid plots. Use the MERCURY module to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence stability?

In analogous structures (e.g., borono-substituted pyrroles), hydrogen bonding between the carbonyl oxygen (O2) and boronic acid group (O3–H3) creates a planar network, while van der Waals interactions between tert-butyl groups contribute to 3D stability . Graph set analysis (Etter’s rules) can classify these interactions:

Q. How can competing side reactions (e.g., ring-opening or polymerization) be suppressed during synthesis?

- Temperature control : Maintain reactions below −70°C during lithiation to prevent pyrrole ring decomposition .

- Protecting groups : The tert-butyl carboxylate group stabilizes the ring against electrophilic attack.

- Additives : Include 2,2,6,6-tetramethylpiperidine (TMP) as a proton scavenger to minimize acid-catalyzed side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.